molecular formula C9H7NO B045858 5-Phenyloxazole CAS No. 1006-68-4

5-Phenyloxazole

Cat. No. B045858
CAS RN: 1006-68-4
M. Wt: 145.16 g/mol
InChI Key: YPYPBEGIASEWKA-UHFFFAOYSA-N
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Patent
US08815909B2

Procedure details

To a round bottom flask was added 5-phenyloxazole (1.0 gm, 6.89 mmol) and THF (10 mL). The reaction was cooled to −78° C. Then 2.5 M nBuLi (3.03 mL, 7.58 mmol) was added to the reaction at −78° C. The reaction turned to deep red color. After 15 min, hexachloroethane (1.170 mL, 10.33 mmol) was added at −78° C. The reaction was slowly warmed to rt over 2 hrs and then was poured onto ice. The resulting solution was extracted with EtOAc (2×30 ml). The combined EtOAc layers were washed with saturated aqueous NaCl, dried over MgSO4, filtered and concentrated. The resulting residue was purified using silica gel chromatography (ISCO system) eluting with a gradient of 0-100% EtOAc/Hex to give the product, 2-chloro-5-phenyloxazole, (600 mg, 3.34 mmol, 49% yield) as a light pale liquid. Anal. Calcd. for C9H6ClNO m/z 179.1, found: 180.1 (M+H)+; 1H NMR (500 MHz, CDCl3) δ ppm 7.60 (d, J=7.15 Hz, 2H), 7.43 (t, J=7.42 Hz, 2H), 7.38-7.33 (m, 1H), 7.29 (s, 1H); 13C NMR (126 MHz, CDCl3) δ ppm 153.78, 146.16, 129.01, 126.93, 124.03, 123.31.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3.03 mL
Type
reactant
Reaction Step Two
Quantity
1.17 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[O:11][CH:10]=[N:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Li]CCCC.[Cl:17]C(Cl)(Cl)C(Cl)(Cl)Cl>C1COCC1>[Cl:17][C:10]1[O:11][C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[CH:8][N:9]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CN=CO1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.03 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
1.17 mL
Type
reactant
Smiles
ClC(C(Cl)(Cl)Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was slowly warmed to rt over 2 hrs
Duration
2 h
ADDITION
Type
ADDITION
Details
was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with EtOAc (2×30 ml)
WASH
Type
WASH
Details
The combined EtOAc layers were washed with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified
WASH
Type
WASH
Details
eluting with a gradient of 0-100% EtOAc/Hex

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1OC(=CN1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.34 mmol
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.